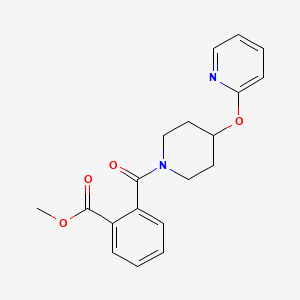
Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
The compound is utilized in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which are important in creating new chemical entities with potential biological activity. Such reactions often involve interactions with benzylidenemalononitriles, α-cyanoacrylic esters, and 3-(cyanomethylene)-2-indolinones, leading to diverse heterocyclic compounds (Mekheimer, Mohamed, & Sadek, 1997).
Supramolecular Chemistry
Research has explored the use of pyridine-based derivatives, including compounds structurally related to Methyl 2-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate, in forming supramolecular liquid crystals. These studies focus on how different substituents on the pyridine-based derivatives or the acid component affect the stability of the supramolecular liquid crystal phases induced by intermolecular hydrogen bonding (Naoum, Fahmi, & Almllal, 2010).
Photophysical Properties
The photophysical properties of S, N, and Se-modified methyl salicylate derivatives, including compounds similar to this compound, have been studied. Such research provides insights into the effects of different substituents on the compound's photophysical behavior, crucial for applications in optoelectronics and sensor technology (Yoon et al., 2019).
Molecular and Crystal Structures
Investigations into the molecular and crystal structures of hydroxy derivatives of hydropyridine, which share a common structural framework with this compound, help understand the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. This is essential for designing materials with specific physical properties (Kuleshova & Khrustalev, 2000).
Luminescent Properties
The synthesis and study of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers, related to the chemical class of this compound, reveal interesting luminescent properties. These properties might have potential applications in crystal engineering to construct patentable crystals with specific luminescent behaviors, which are valuable in the development of new materials for electronic and photonic devices (Li et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(4-pyridin-2-yloxypiperidine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)16-7-3-2-6-15(16)18(22)21-12-9-14(10-13-21)25-17-8-4-5-11-20-17/h2-8,11,14H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYUNBWNJYYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

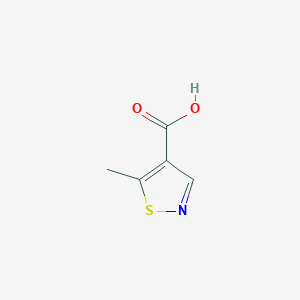
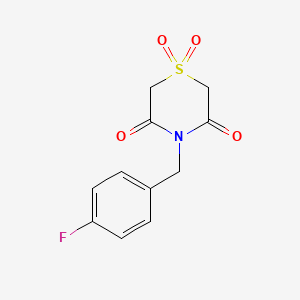
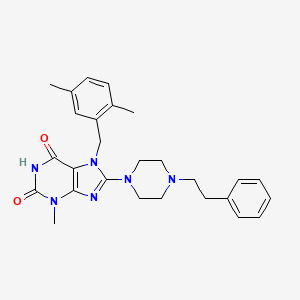


![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)
![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)
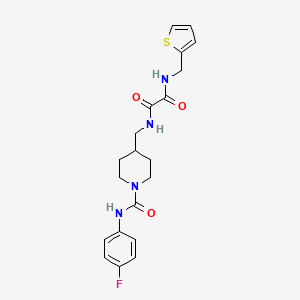
![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)
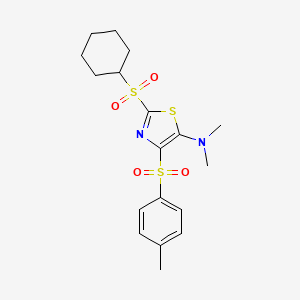
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543049.png)
![3-Methyl-5-[(phenylmethyl)thio]pyridine](/img/structure/B2543050.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)
